molecular formula C19H16N2O3S3 B2950047 (5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-98-6

(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2950047
CAS No.: 301193-98-6
M. Wt: 416.53
InChI Key: JJQINDHIGSHZTD-GZTJUZNOSA-N
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Description

(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a conjugated exocyclic double bond (5E configuration). The structure features:

  • 3-ethyl substituent: Enhances lipophilicity and influences steric interactions during target binding.
  • Benzylidene group: Substituted with a 2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl moiety, introducing electron-withdrawing (nitro) and electron-donating (methylthio) groups.
  • 2-sulfanylidene group: Contributes to tautomerism and metal coordination capacity, which may modulate biological activity .

Thiazolidinone derivatives are recognized for their antifungal properties and inhibitory activity against viral enzymes like HCV-RNA polymerase .

Properties

IUPAC Name

(5E)-3-ethyl-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-3-20-18(22)17(27-19(20)25)11-13-10-14(21(23)24)6-9-16(13)26-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQINDHIGSHZTD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:

    Starting Materials: 4-methylthiophenol, 5-nitro-2-bromobenzaldehyde, and ethyl isothiocyanate.

    Reaction Conditions: The reaction could be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives can act as ligands in catalytic reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Agents: Potential to inhibit the growth of cancer cells.

Medicine

    Anti-inflammatory: Shows potential in reducing inflammation.

    Antidiabetic: Thiazolidinone derivatives are studied for their ability to improve insulin sensitivity.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance:

    Molecular Targets: Enzymes like cyclooxygenase (COX) for anti-inflammatory activity or protein tyrosine phosphatase 1B (PTP1B) for antidiabetic effects.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced production of inflammatory mediators or improved insulin signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name R₁ (3-position) R₂ (benzylidene substituents) Molecular Formula Molecular Weight Key Features
Target Compound Ethyl 2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl C₂₀H₁₇N₂O₃S₃ 441.56 Balanced lipophilicity; nitro group enhances electrophilicity.
(5E)-3-cyclopentyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-5-yl]methylidene}-2-sulfanylidene-... Cyclopentyl 3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-5-yl C₂₅H₂₃N₅O₄S₂ 537.61 Bulky R₁ improves metabolic stability; pyrazole adds hydrogen-bond donors.
(5E)-3-benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl 2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl C₂₃H₁₆ClN₂O₃S₃ 507.04 Increased aromaticity (benzyl R₁); chloro group enhances halogen bonding.
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one Phenyl 4-chlorophenyl C₁₆H₁₀ClNOS₂ 331.84 Simpler structure; chloro group directs para-substitution interactions.
(5E)-3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one 3-methoxypropyl 5-(2-nitrophenyl)furan-2-yl C₁₈H₁₇N₂O₅S₂ 429.47 Methoxypropyl enhances solubility; furan introduces planar rigidity.

Functional Group Impact Analysis

  • However, it may also contribute to cytotoxicity via redox cycling.
  • Sulfanyl (S–) vs. Chloro (Cl) : The 4-methylphenylsulfanyl group in the target compound offers moderate hydrophobicity, whereas chloro substituents (e.g., ) provide stronger halogen bonding but higher environmental persistence.

Physicochemical and Predicted Properties

  • Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than the benzyl-substituted analogue (logP ~4.2, ) but more than the methoxypropyl derivative (logP ~2.8, ).
  • Solubility : Polar substituents (e.g., methoxypropyl in ) improve aqueous solubility, whereas nitro and chloro groups reduce it.
  • Thermal Stability : The nitro group may lower decomposition temperatures (e.g., analogue has a predicted boiling point of 608°C, suggesting high stability).

Biological Activity

The compound (5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

The chemical structure of the compound is characterized by a thiazolidinone core, which is known for its pharmacological significance. Key properties include:

  • Molecular Formula : C₁₉H₁₆N₂O₃S₃
  • Molecular Weight : 416.537 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 571.7 °C at 760 mmHg
  • LogP : 6.06, indicating significant lipophilicity .

Antimicrobial Activity

Thiazolidinone derivatives have been documented for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In vivo studies have demonstrated that thiazolidinones can reduce inflammation markers in models such as carrageenan-induced paw edema in mice. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests it may serve as a potent anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. Substituents on the aromatic rings can enhance or diminish activity:

  • Electron-withdrawing groups (e.g., nitro groups) generally increase potency.
  • Hydrophobic substituents improve interaction with biological targets, enhancing anti-inflammatory and anticancer effects .

Case Studies

StudyBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria; notable activity against Candida spp.
AnticancerInduced apoptosis in HT29 cells; significant cytotoxicity observed
Anti-inflammatoryReduced edema in mouse models; inhibited COX enzymes effectively

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